

An Initial Investigation into the Toxicological Profile of Furametpyr

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Compound of Interest

Compound Name: *Furametpyr*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furametpyr is a carboxamide fungicide that exerts its biological activity through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. This document provides a comprehensive overview of the initial toxicological investigations of **Furametpyr**, summarizing key data from acute, sub-chronic, chronic, reproductive, and genotoxicity studies. Detailed experimental protocols, where available, are provided to offer insight into the methodologies employed in these assessments. Furthermore, this guide elucidates the primary mechanism of action of **Furametpyr**, visualizing the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its toxicological profile at the molecular and systemic levels. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and pesticide safety evaluation.

Introduction

Furametpyr is a systemic fungicide belonging to the chemical class of pyrazolecarboxamides. Its fungicidal action is derived from its ability to inhibit succinate dehydrogenase (SDH, also known as Complex II) in the mitochondrial respiratory chain, thereby disrupting fungal respiration and energy production.[1] Given its mode of action, which targets a highly conserved enzyme, a thorough toxicological evaluation is imperative to understand its potential effects on non-target organisms, including mammals. This technical guide synthesizes the

available toxicological data for **Furametpyr**, providing a detailed examination of its effects across various study types and experimental models.

Toxicological Data Summary

The toxicological profile of **Furametpyr** has been characterized through a series of studies investigating its potential for acute, sub-chronic, chronic, reproductive, and developmental toxicity, as well as its genotoxic and carcinogenic potential. The following tables summarize the key quantitative data from these investigations.

Table 1: Acute Toxicity of Furametpyr

Study Type	Species	Route	LD50/LC50	Toxicity Category
Acute Oral	Rat	Oral	Harmful if swallowed[2]	Moderate[1]
Acute Dermal	Rat	Dermal	>2000 mg/kg bw	Low
Acute Inhalation	Rat	Inhalation	>5.0 mg/L (4h)	Low

Table 2: Sub-chronic and Chronic Toxicity of Furametpyr

Study Type	Species	Duration	Route	NOAEL	Key Findings
Sub-chronic Oral	Rat	90 days	Oral (feed)	5.8 mg/kg bw/day	Hepatocellular hypertrophy
Sub-chronic Oral	Dog	90 days	Oral (capsule)	5 mg/kg bw/day	No adverse effects observed
Chronic Toxicity	Rat	2 years	Oral (feed)	0.7 mg/kg bw/day	Suppressed body weight gain, increased relative liver weight, centrilobular hepatocellular hypertrophy[3]
Chronic Toxicity	Dog	1 year	Oral (capsule)	1 mg/kg bw/day	Abnormal behavior, watery stool[3]

Table 3: Reproductive and Developmental Toxicity of Furametpyr

Study Type	Species	Duration	Route	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings
Two-Generation Reproductive Toxicity	Rat	2 Generations	Oral (feed)	4.8 mg/kg bw/day	15 mg/kg bw/day	Offspring effects: Synechia, Haemorrhage, Iritis and Cataract[3]
Developmental Toxicity	Rat	Gestation Days 6-15	Oral (gavage)	30 mg/kg bw/day	30 mg/kg bw/day	No teratogenic effects
Developmental Toxicity	Rabbit	Gestation Days 6-18	Oral (gavage)	10 mg/kg bw/day	100 mg/kg bw/day	No teratogenic effects

Table 4: Genotoxicity and Carcinogenicity of Furametpyr

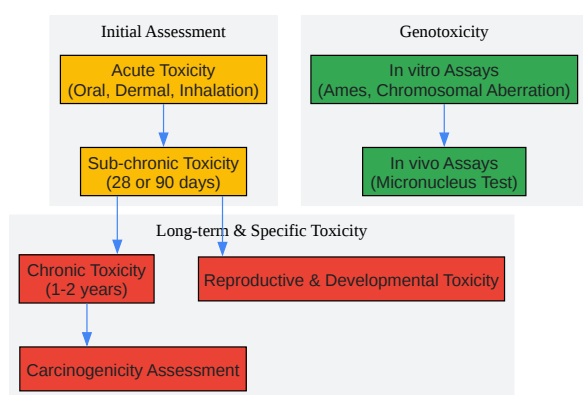
Study Type	System	Result
Ames Test	In vitro	Negative[3]
Chromosomal Aberration	In vitro (CHL cells)	Negative
Micronucleus Test	In vivo (mouse)	Negative
Carcinogenicity	Rat (2 years)	Negative[3]
Carcinogenicity	Mouse (18 months)	Negative

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological findings. The following sections outline the methodologies for key studies, based on established OECD guidelines which are typically followed for pesticide registration.[4]

General Toxicological Assessment Workflow

The workflow for assessing the toxicity of a chemical like **Furametpyr** generally follows a tiered approach, starting with acute studies and progressing to more long-term and specific endpoints.



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Fig. 1: General workflow for toxicological assessment of a pesticide.

Chronic Toxicity/Carcinogenicity Study (Rat)

- Test Guideline: Based on OECD Test Guideline 453.
- Animals: Young, healthy Sprague-Dawley rats, approximately 6-8 weeks old at the start of the study. Animals are randomized into control and treatment groups.
- Group Size: Typically 50 males and 50 females per treatment group and a concurrent control group.

- Dosage: **Furametpyr** is administered in the diet at various dose levels, including a control group receiving the vehicle only. Dose levels are selected based on results from shorter-term studies to establish a maximum tolerated dose (MTD) and lower doses.
- Duration: 24 months.
- Observations:
 - Clinical Signs: Daily observation for signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
 - Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of a comprehensive panel of hematological and clinical chemistry parameters.
 - Ophthalmology: Examinations are performed prior to the start of the study and at termination.
 - Pathology: All animals, including those that die or are euthanized, undergo a full gross necropsy. A comprehensive list of tissues and organs is collected and preserved. Histopathological examination is performed on all tissues from the control and high-dose groups. Any gross lesions and target organs from all other dose groups are also examined.
- Data Analysis: Statistical analysis is performed to compare treatment groups with the control group for all measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically significant and biologically relevant adverse effects are observed.

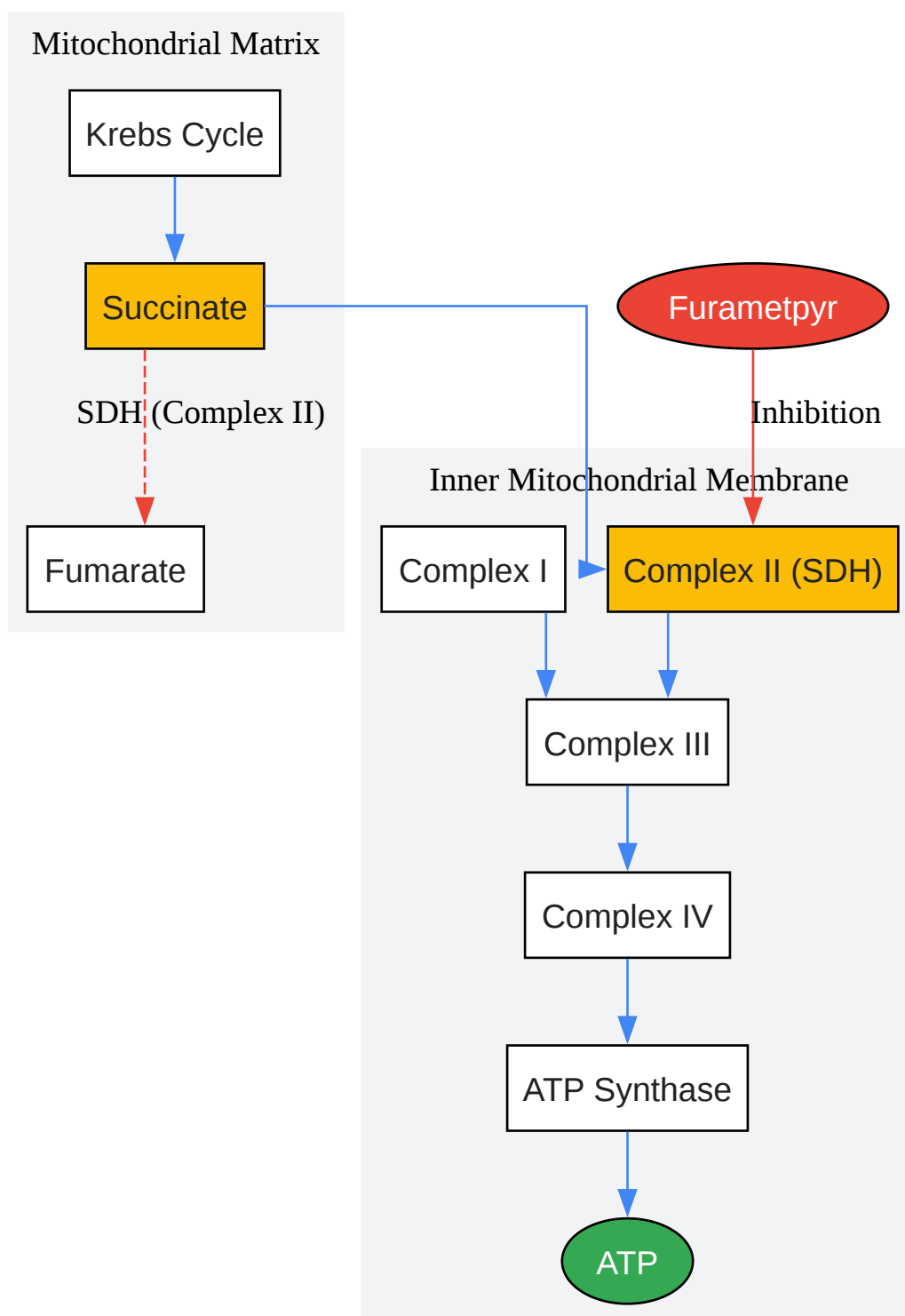
Mechanism of Action and Signaling Pathways

The primary mode of action of **Furametpyr** is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain (ETC).^[1] This inhibition disrupts cellular respiration and energy production, leading to a cascade of downstream effects that contribute to its toxicity.

Inhibition of Succinate Dehydrogenase and Disruption of the Electron Transport Chain

SDH is a crucial enzyme that links the Krebs cycle to the ETC. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ETC. Inhibition of SDH by **Furametpyr** blocks this electron transfer, leading to several key consequences:

- **Reduced ATP Production:** The disruption of the ETC impairs oxidative phosphorylation, leading to a decrease in ATP synthesis.
- **Increased Reactive Oxygen Species (ROS) Production:** The blockage of electron flow at Complex II can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide radicals and other ROS.^[5]
- **Succinate Accumulation:** Inhibition of SDH leads to the accumulation of its substrate, succinate.



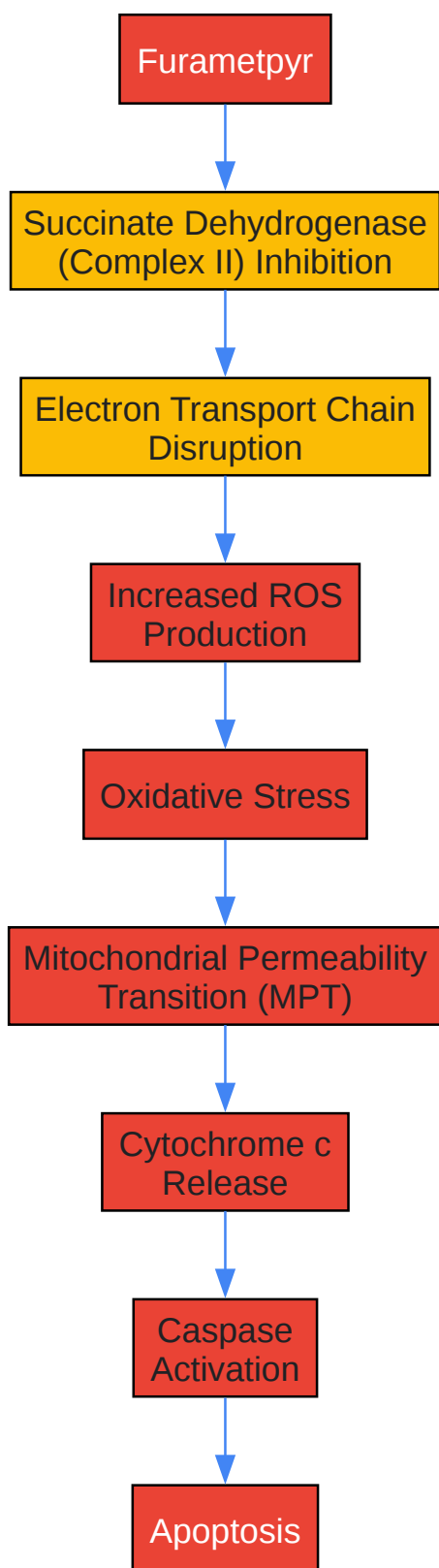
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Fig. 2: Inhibition of Succinate Dehydrogenase (Complex II) by **Furametpyr**.

Downstream Signaling Pathways

The initial inhibition of SDH triggers a cascade of cellular events that can lead to toxicity. The increased production of ROS and the disruption of cellular energy balance are key initiating events.

- **Oxidative Stress:** The overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA.
- **Mitochondrial Permeability Transition (MPT):** Oxidative stress and altered mitochondrial function can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.
- **Apoptosis:** The opening of the mPTP can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. This initiates the caspase cascade, leading to programmed cell death (apoptosis).



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Fig. 3: Downstream signaling cascade following **Furametpyr**-induced SDH inhibition.

Conclusion

The toxicological assessment of **Furametpyr** indicates that it is moderately toxic on an acute oral basis and has a low potential for acute dermal and inhalation toxicity. The primary target organ in sub-chronic and chronic studies is the liver, with hepatocellular hypertrophy being a key finding. **Furametpyr** is not considered to be genotoxic or carcinogenic. Reproductive and developmental studies have not shown teratogenic effects, although some effects on offspring were noted at higher doses in a two-generation study. The mechanism of toxicity is well-defined and stems from the inhibition of mitochondrial succinate dehydrogenase, leading to impaired cellular respiration, oxidative stress, and potentially apoptosis. This in-depth guide provides a foundational understanding of the toxicological profile of **Furametpyr**, which is essential for informed risk assessment and regulatory decision-making. Further research could focus on more detailed elucidation of the signaling pathways involved and the potential for long-term, low-dose exposure effects in non-target organisms.

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